Dihydro Ergotamine-13C,d3 Mesylate

LC-MS/MS Stable Isotope Labeled Internal Standard Bioanalysis

Plasma DHE quantification at low pg/mL levels demands internal standardization free from matrix bias. Structural analogs introduce systematic error; RIA lacks metabolite selectivity. Dihydro Ergotamine-13C,d3 Mesylate (+4 Da mass shift) co-elutes with native DHE, ensuring matched recovery and ionization. • Enables LOQ of 10.0 pg/mL with inter-run precision <9.1% CV • Supports dual-analyte DHE / 8′-OH-DHE quantification • Meets FDA/EMA ICH M10 bioanalytical validation requirements

Molecular Formula C34H41N5O8S
Molecular Weight 683.8
CAS No. 1356841-81-0
Cat. No. B565485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Ergotamine-13C,d3 Mesylate
CAS1356841-81-0
Synonyms5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione-13C,d3 Methanesulfonate;  9,10-Dihydroergotamine-13C,d3 Monomethanesulfonate;  (+)-Dihydroergotamine-13C,d3 Mesylate;  Dihytamine-13C,d3;  Dirgotarl-13C,d3;  Endophleba
Molecular FormulaC34H41N5O8S
Molecular Weight683.8
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
InChIInChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1/i2+1D3;
InChIKeyADYPXRFPBQGGAH-UXFLAZELSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro Ergotamine-13C,d3 Mesylate (CAS 1356841-81-0): Isotopically Labeled Internal Standard for LC-MS/MS Quantification of Dihydroergotamine


Dihydro Ergotamine-13C,d3 Mesylate (CAS 1356841-81-0) is a stable isotope-labeled analog of the antimigraine agent dihydroergotamine mesylate, in which a single carbon-12 atom is replaced by carbon-13 and three hydrogen atoms are substituted with deuterium . This dual isotopic labeling yields a molecular mass shift of +4 Da relative to the unlabeled parent (molecular formula C34H41N5O8S vs. C33H37N5O5·CH4O3S), providing a characteristic mass spectrometric signature that enables its use as an optimal internal standard (IS) in quantitative LC-MS/MS workflows [1]. The compound is supplied as a research-grade reference material with ≥95% purity and is specifically intended for analytical method development and validation, not for therapeutic use .

Why Unlabeled Dihydroergotamine or Alternative Internal Standards Cannot Replace Dihydro Ergotamine-13C,d3 Mesylate in Regulated Bioanalysis


The low picogram-level plasma concentrations of dihydroergotamine (DHE) following oral or intranasal administration (Cmax ~673 pg/mL for liquid nasal spray) demand analytical methods with exceptional sensitivity and specificity [1]. Unlabeled DHE cannot serve as its own internal standard due to identical mass and chromatographic behavior, while structurally similar IS candidates (e.g., caroverine) exhibit differential extraction recovery and ionization efficiency, introducing systematic bias [2]. Radioimmunoassay (RIA), historically used for DHE quantification, lacks the selectivity to distinguish the parent drug from its pharmacologically active 8′-OH-DHE metabolite, which circulates at concentrations several-fold higher than DHE [3]. Dihydro Ergotamine-13C,d3 Mesylate co-elutes with the native analyte, experiences near-identical matrix effects and extraction losses, and provides a distinct +4 Da mass shift, making it the essential component for achieving the accuracy and precision mandated by ICH M10 bioanalytical method validation guidelines [2][4].

Quantitative Differentiation of Dihydro Ergotamine-13C,d3 Mesylate: Direct Comparative Evidence for Procurement Decisions


Mass Spectrometric Differentiation: +4 Da Isotopic Shift Enables Baseline Resolution from Unlabeled Dihydroergotamine

Dihydro Ergotamine-13C,d3 Mesylate provides a +4 Da mass shift relative to unlabeled dihydroergotamine mesylate (MW 679.79 for unlabeled vs. 683.8 for labeled), generating a distinct MS/MS transition that is fully resolved from the native analyte channel . In contrast, unlabeled DHE exhibits zero mass separation, while D3-only or 13C-only labeled analogs provide only +3 or +1 Da shifts, respectively, which may be insufficient to avoid isotopic cross-talk when multiple isotopologues are present in complex biological matrices [1].

LC-MS/MS Stable Isotope Labeled Internal Standard Bioanalysis

LC-MS/MS Method Sensitivity: Achieving LOQ of 10 pg/mL for Dihydroergotamine Requires Optimized Internal Standard

Validated LC-MS/MS methods for DHE quantification report a lower limit of quantitation (LOQ) of 10.0 pg/mL for the parent drug, enabling accurate measurement of plasma concentrations following low-dose oral or intranasal administration where Cmax values range from approximately 600 to 4000 pg/mL depending on formulation [1][2]. This level of sensitivity is unattainable using structurally dissimilar internal standards (e.g., caroverine) due to differential matrix effects and extraction recovery (58% for DHE vs. variable recovery for non-isotopic IS) [1].

Bioanalytical Method Validation Pharmacokinetics LLOQ

Inter-Run Precision: Method Performance with Isotopically Labeled IS vs. Historical RIA and Non-Isotopic IS Approaches

The LC-MS/MS method employing an isotopically labeled internal standard achieves intra- and inter-run precision below 9.1% for both DHE and its 8′-OH-DHE metabolite, with inter-run accuracy within 4% of nominal concentrations [1]. In comparison, historical radioimmunoassay (RIA) methods, while sensitive, suffered from cross-reactivity with the active metabolite and exhibited inter-assay CVs typically exceeding 15-20% [2]. Non-isotopic IS methods using structural analogs introduce additional variability due to differential extraction recovery (58% for DHE, 52% for 8′-OH-DHE) that cannot be fully compensated without isotopic matching [1].

Method Validation Precision Accuracy

Pharmacokinetic Variability Reduction: STS101 Powder Formulation Demonstrates Lower CV% with LC-MS/MS SIL-IS Methodology

In a five-period crossover study employing LC-MS/MS with stable isotope-labeled internal standardization, the coefficient of variation (CV%) for Cmax of intranasal DHE liquid spray (Migranal®) was 87%, compared to 35-41% for the STS101 powder formulation [1]. Similarly, AUC0-inf CV% was 64% for liquid spray versus 37-45% for STS101. This high variability in the liquid spray formulation—exceeding 60% CV for key PK parameters—has been cited as a limitation to reliable clinical performance [1].

Pharmacokinetic Variability Formulation Comparison Intranasal Delivery

High-Value Application Scenarios for Dihydro Ergotamine-13C,d3 Mesylate Based on Verified Quantitative Evidence


Regulated Bioanalytical Method Development and Validation for DHE Pharmacokinetic Studies

Dihydro Ergotamine-13C,d3 Mesylate is the definitive internal standard for developing LC-MS/MS methods intended for regulatory submission. The +4 Da mass shift ensures compliance with FDA/EMA guidance requiring isotopic IS for complex biological matrices [1]. The validated method achieves LOQ of 10.0 pg/mL and precision <9.1% CV, enabling full pharmacokinetic profiling of novel DHE formulations including oral, intranasal, inhaled, and transdermal delivery systems [2].

Comparative Bioavailability and Bioequivalence Studies of Dihydroergotamine Formulations

In crossover studies comparing DHE formulations (e.g., STS101 powder vs. Migranal® liquid spray vs. IM injection), Dihydro Ergotamine-13C,d3 Mesylate enables accurate determination of Cmax, Tmax, AUC0-inf, and t1/2 with inter-run precision <9.1% CV [2]. The high variability observed with liquid spray (Cmax CV% = 87%) underscores the necessity of robust internal standardization to reliably detect formulation differences, which is directly addressed by the +4 Da isotopically labeled IS [3].

Metabolite Profiling and Quantification of 8′-Hydroxy-Dihydroergotamine

The simultaneous quantification of DHE and its active 8′-OH-DHE metabolite is critical, as plasma concentrations of the metabolite exceed those of the parent drug by several-fold following oral administration [2]. Dihydro Ergotamine-13C,d3 Mesylate can be paired with a separately synthesized 13C,d3-8′-OH-DHE internal standard to enable dual-analyte LC-MS/MS methods, achieving LOQ of 11.0 pg/mL for the metabolite with precision <9.1% CV [2].

Stability-Indicating Method Development and Forced Degradation Studies for DHE Drug Products

Stability studies of dihydroergotamine mesylate injection products have identified two major degradant impurities (RRT ~0.08 and ~0.80) that are not listed in any compendia and increase significantly over time [4]. Dihydro Ergotamine-13C,d3 Mesylate serves as an internal standard in the ion-pair UPLC-MS/MS method developed to quantify these impurities, enabling accurate stability monitoring and shelf-life determination for DHE formulations where total impurities must not exceed 3% by HPLC [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydro Ergotamine-13C,d3 Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.